molecular formula C12H18BrNS B7858916 [(4-Bromothiophen-2-yl)methyl](cyclohexylmethyl)amine

[(4-Bromothiophen-2-yl)methyl](cyclohexylmethyl)amine

Cat. No.: B7858916
M. Wt: 288.25 g/mol
InChI Key: NOZHWVMLZIYEDK-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is a secondary amine featuring a brominated thiophene ring and a cyclohexylmethyl substituent. The cyclohexylmethyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-cyclohexylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNS/c13-11-6-12(15-9-11)8-14-7-10-4-2-1-3-5-10/h6,9-10,14H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZHWVMLZIYEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Bromothiophen-2-yl)methylamine is a derivative of thiophene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Synthesis and Structure

The synthesis of (4-Bromothiophen-2-yl)methylamine can be achieved through various methods, including Suzuki cross-coupling reactions. These reactions have been shown to yield significant amounts of related compounds with functional moieties that enhance biological activity. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde produces derivatives that can be further modified to improve their pharmacological profiles .

Antibacterial Activity

Recent studies have demonstrated that compounds structurally similar to (4-Bromothiophen-2-yl)methylamine exhibit notable antibacterial properties. For instance, compounds derived from thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating moderate to strong antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC against S. aureusMIC against E. coliMIC against MRSA
Compound A8 μg/mL16 μg/mL4 μg/mL
Compound B16 μg/mL32 μg/mL8 μg/mL
(4-Bromothiophen-2-yl)methylamineTBDTBDTBD

The mechanism of action for these antibacterial compounds involves disrupting bacterial cell membrane integrity, leading to cell death. This is particularly significant in the context of rising antibiotic resistance .

Anticancer Activity

In addition to antibacterial properties, compounds containing thiophene moieties have been investigated for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of bromine and amine groups enhances cytotoxicity against cancer cells .

Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of thiophene derivatives on human breast cancer cells (MCF-7). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing efficacy .

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene-based compounds have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property is particularly beneficial for conditions such as arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of (4-Bromothiophen-2-yl)methylamine and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Features Key Properties
(4-Bromothiophen-2-yl)methylamine C₁₂H₁₈BrNS 298.25* Bromothiophene + cyclohexylmethyl High lipophilicity (logP ~3.5†), rigid structure
(4-Bromothiophen-2-yl)methylamine C₁₃H₁₄BrNS 296.23 Bromothiophene + phenylethyl Aromatic interaction potential, moderate logP
(4-Bromothiophen-2-yl)methylamine C₆H₈BrNS 206.10 Bromothiophene + methyl Low molecular weight, higher solubility
2-(4-Bromo-thiophen-2-yl)-2-methoxyethan-1-amine C₇H₁₀BrNOS 236.13 Bromothiophene + methoxyethyl Increased polarity due to methoxy group
[(4-Bromothiophen-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine C₁₃H₁₃BrFNS 314.22 Bromothiophene + fluorinated aromatic Enhanced electronic effects from fluorine

*Calculated based on atomic weights. †Estimated using fragment-based methods.

Key Observations :

  • Steric Effects : Cyclohexylmethyl’s bulkiness may hinder crystal packing (as seen in bromophenyl amides with planar substituents; cf. ) and influence binding to biological targets .

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